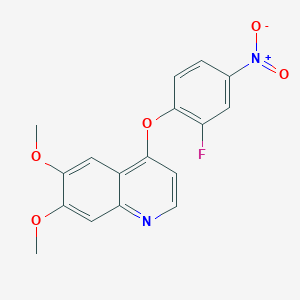
4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Overview
Description
4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, FNQ-4. FNQ-4 is a quinoline derivative that has shown promising results in various studies, including its potential use in cancer treatment.
Scientific Research Applications
Synthesis of Complex Quinolines
- Synthesis of Pyrrolo[4,3,2-de]quinolines: Research by Roberts et al. (1997) details the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, a process relevant to the synthesis of complex quinolines including 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline. This study provides insights into the conversion of amino-nitrophenol compounds into nitroquinolines, an essential step in synthesizing various quinoline derivatives (Roberts, Joule, Bros, & Álvarez, 1997).
Antimycobacterial Activity
- Synthesis and Antimycobacterial Evaluation: Zhao et al. (2005) conducted research on fluoroquinolone derivatives, which are structurally related to 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline. This study highlights the antimycobacterial activity of these derivatives, suggesting potential therapeutic applications for similar quinoline compounds (Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005).
Chemical Interactions and Reactions
- Interactions with Deoxyribodinucleotides: Winkle and Tinoco (1979) explored the interactions of 4-nitroquinoline 1-oxide, a compound related to 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline, with deoxydinucleotides. This research provides insights into the chemical behavior of nitroquinolines in biological systems, which could be extrapolated to understand the interactions of similar compounds (Winkle & Tinoco, 1979).
Synthesis of Antitumor Compounds
- Synthesis of Aryl Amidation Routes: Ganton and Kerr (2007) reported on the synthesis of dihydropyrrolo[3,2-e]indoles and pyrrolo[3,2-f]tetrahydroquinolines, which are structurally related to 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline. This synthesis is significant for developing antitumor compounds, indicating the potential use of similar quinoline derivatives in cancer research (Ganton & Kerr, 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMonoamine Oxidase-A (MAO-A) . MAO-A is an enzyme involved in the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine, and thus plays a crucial role in regulating mood and behavior.
Mode of Action
It’s suggested that the compound might undergoMAO-A catalyzed oxidation and spontaneous hydrolysis . This process would yield a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .
Pharmacokinetics
It’s suggested that the compound shows good initial brain uptake and trapping within rat and primate brain . This suggests that the compound may have good bioavailability and ability to cross the blood-brain barrier.
properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-14(11)25-15-4-3-10(20(21)22)7-12(15)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRMSZPCHBTAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


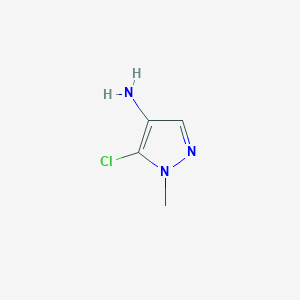
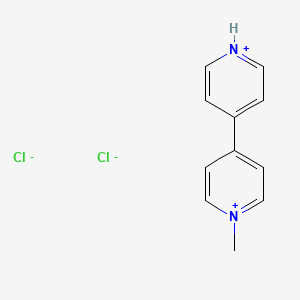
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3182321.png)
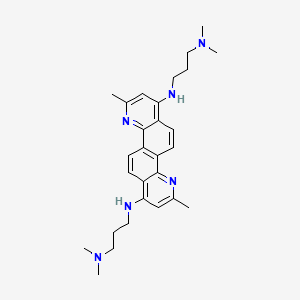
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
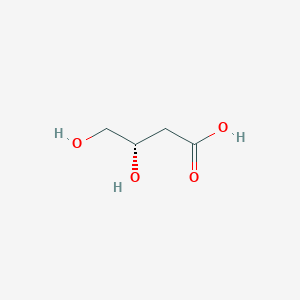
![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
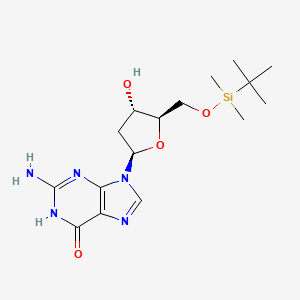

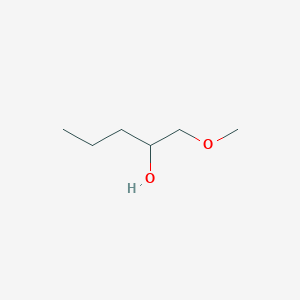

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)